![molecular formula C18H27N3O4S B2918812 3-[1-butyl-5-(diethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid CAS No. 729582-35-8](/img/structure/B2918812.png)
3-[1-butyl-5-(diethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid
Übersicht
Beschreibung
“3-[1-butyl-5-(diethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid” is a chemical compound with the CAS Number: 729582-35-8 . The molecular weight of this compound is 381.5 .
Molecular Structure Analysis
The IUPAC name of this compound is 3-{1-butyl-5-[(diethylamino)sulfonyl]-1H-benzimidazol-2-yl}propanoic acid . The InChI code for this compound is 1S/C18H27N3O4S/c1-4-7-12-21-16-9-8-14(26(24,25)20(5-2)6-3)13-15(16)19-17(21)10-11-18(22)23/h8-9,13H,4-7,10-12H2,1-3H3,(H,22,23) .Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation in Drug Design
3-[1-butyl-5-(diethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid, due to its chemical structure, has been explored in the synthesis of various pharmaceutical compounds. For instance, in the synthesis of indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, similar compounds have been used. These molecules, after synthesis, were screened for their inhibitory potential against urease enzyme and were found to be potent inhibitors. Such compounds are considered valuable in therapeutic agent design and drug development programs due to their mild cytotoxicity towards cell membranes (Nazir et al., 2018).
Structural Analysis and Crystallization Studies
Compounds with a similar structure have been utilized in crystallization studies. For example, the synthesis of 3-[1-(4-sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid has been achieved with specific regiospecificity. Correct identification of the regioisomer formed was challenging, and single-crystal X-ray analysis provided unambiguous structure determination. Such studies are crucial for understanding molecular interactions and for developing new materials with specific properties (Kumarasinghe et al., 2009).
Application in Antimicrobial Agents
In the field of antimicrobial research, similar compounds have been synthesized and evaluated for their efficacy. For instance, new heterocyclic compounds incorporating a sulfamoyl moiety were developed and tested for their antimicrobial properties. These compounds, synthesized via various chemical reactions, showed promising results in inhibiting microbial growth, indicating their potential use in antimicrobial therapies (Darwish et al., 2014).
Catalysis and Green Chemistry
The compound's structure has similarities with other molecules used in green chemistry. For example, in the synthesis of tetrasubstituted imidazoles, Brønsted acidic ionic liquids related to this compound have been used as efficient, green, and reusable catalysts. This highlights the compound's potential role in developing environmentally friendly synthesis processes (Davoodnia et al., 2010).
Corrosion Inhibition
Compounds with a similar structure have been studied for their corrosion inhibition properties. In a study on 1,3,4-oxadiazole derivatives, these compounds demonstrated significant ability to inhibit corrosion in mild steel, indicating their potential use in industrial applications for protecting metal surfaces (Ammal et al., 2018).
Chemical Analysis and Quality Control
In the realm of chemical analysis, similar compounds have been instrumental in developing analytical procedures, like in the determination of preservatives in cosmetics and food samples. The development of such analytical methods is essential for ensuring product quality and safety (Memon et al., 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[1-butyl-5-(diethylsulfamoyl)benzimidazol-2-yl]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-4-7-12-21-16-9-8-14(26(24,25)20(5-2)6-3)13-15(16)19-17(21)10-11-18(22)23/h8-9,13H,4-7,10-12H2,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWAELKLKKYXFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)S(=O)(=O)N(CC)CC)N=C1CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-butyl-5-(diethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid | |
CAS RN |
729582-35-8 | |
Record name | 3-[1-butyl-5-(diethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.